4-(4-Chlorophenoxy)-2-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorophenoxy)-2-oxobutanoic acid is an organic compound with the molecular formula C10H9ClO4. It is a derivative of phenoxyacetic acid, where a chlorophenoxy group is attached to the butanoic acid backbone. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-oxobutanoic acid typically involves the reaction of 4-chlorophenol with a suitable butanoic acid derivative. One common method includes the following steps:
Formation of Phenoxy Ion: 4-chlorophenol is treated with a base such as potassium hydroxide (KOH) to form the phenoxy ion.
Reaction with Butanoic Acid Derivative: The phenoxy ion reacts with a butanoic acid derivative, such as 2-oxobutanoic acid, under controlled conditions to form the desired product
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Handling of Reactants: Large quantities of 4-chlorophenol and butanoic acid derivatives are handled in industrial reactors.
Optimized Reaction Conditions: Reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and efficiency.
Purification: The crude product is purified using techniques like crystallization, distillation, or chromatography to obtain the final product
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorophenoxy)-2-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur at the chlorophenoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under specific conditions
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorophenoxy)-2-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of herbicides and plant growth regulators .
Wirkmechanismus
The mechanism of action of 4-(4-Chlorophenoxy)-2-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It can influence pathways related to plant growth regulation and metabolic processes in biological systems
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chlorophenoxy)acetic acid: A closely related compound with similar structural features.
2,4-Dichlorophenoxyacetic acid: Another phenoxyacetic acid derivative used as a herbicide.
4-(4-Chlorophenoxy)benzoic acid: A compound with a benzoic acid backbone instead of butanoic acid .
Uniqueness
4-(4-Chlorophenoxy)-2-oxobutanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a chlorophenoxy group with a butanoic acid backbone makes it versatile for various applications .
Eigenschaften
CAS-Nummer |
64114-02-9 |
---|---|
Molekularformel |
C10H9ClO4 |
Molekulargewicht |
228.63 g/mol |
IUPAC-Name |
4-(4-chlorophenoxy)-2-oxobutanoic acid |
InChI |
InChI=1S/C10H9ClO4/c11-7-1-3-8(4-2-7)15-6-5-9(12)10(13)14/h1-4H,5-6H2,(H,13,14) |
InChI-Schlüssel |
NFKMYVKPVRKGFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCC(=O)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.